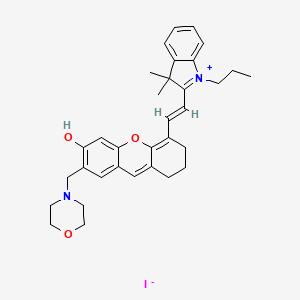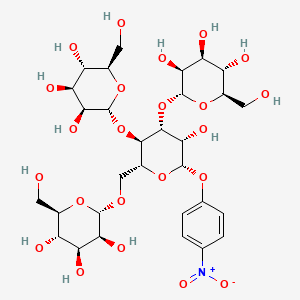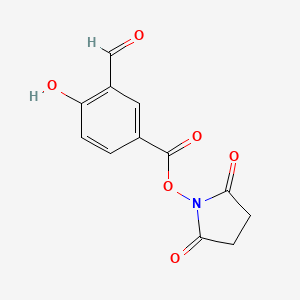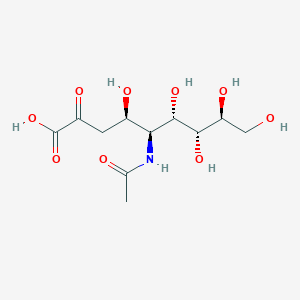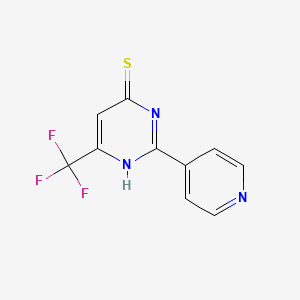
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol is a heterocyclic compound that contains both pyridine and pyrimidine rings. The presence of a trifluoromethyl group and a thiol group makes this compound potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol typically involves the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to achieve high yields and purity. Specific details would require consultation with industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify functional groups.
Substitution: The pyridine and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Reduced Derivatives: Formed from reduction reactions.
Substituted Derivatives: Formed from substitution reactions.
Scientific Research Applications
2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application and target. In biological systems, it may interact with specific enzymes or receptors, affecting molecular pathways. Detailed mechanisms would require experimental data and literature review.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)pyrimidine-4-thiol: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)pyrimidine-4-thiol: Lacks the pyridin-4-yl group.
2-(Pyridin-4-yl)-pyrimidine: Lacks the thiol group.
Uniqueness
The presence of both the trifluoromethyl group and the thiol group in 2-(Pyridin-4-yl)-6-(trifluoromethyl)pyrimidine-4-thiol may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H6F3N3S |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-pyridin-4-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-1-3-14-4-2-6/h1-5H,(H,15,16,17) |
InChI Key |
AOEUUKIXAOVQLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=S)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


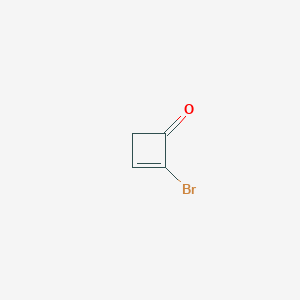
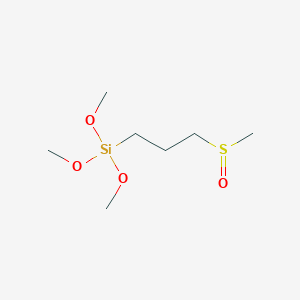
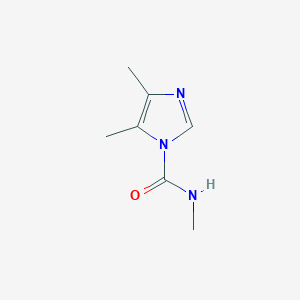

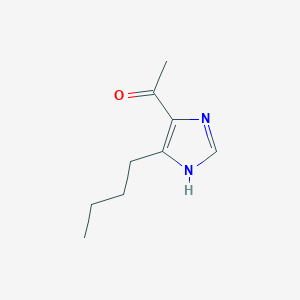

![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
